molecular formula C21H17ClN2O3S B5236008 N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxybenzamide

N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxybenzamide

Cat. No. B5236008
M. Wt: 412.9 g/mol
InChI Key: OYKIBJICANCDTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxybenzamide, also known as ML239, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. ML239 is a potent inhibitor of the protein phosphatase 4 (PP4) enzyme, which plays a crucial role in various cellular processes such as DNA damage repair, cell cycle regulation, and gene expression.

Mechanism of Action

N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxybenzamide exerts its pharmacological effects by inhibiting the PP4 enzyme, which is involved in various cellular processes such as DNA damage repair, cell cycle regulation, and gene expression. PP4 inhibition by N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxybenzamide leads to the accumulation of DNA damage and cell cycle arrest, resulting in the induction of apoptosis in cancer cells. In neurodegenerative disorders, PP4 inhibition by N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxybenzamide leads to the activation of the Nrf2-ARE pathway, which is involved in the protection of neurons from oxidative stress-induced cell death. In viral infections, PP4 inhibition by N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxybenzamide leads to the inhibition of viral replication by interfering with the host-virus interaction.
Biochemical and Physiological Effects
N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxybenzamide has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxybenzamide induces cell cycle arrest and apoptosis by inhibiting the PP4 enzyme. In normal cells, N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxybenzamide has been shown to have minimal cytotoxic effects, indicating its potential selectivity for cancer cells. In neurodegenerative disorders, N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxybenzamide protects neurons from oxidative stress-induced cell death by activating the Nrf2-ARE pathway. In viral infections, N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxybenzamide inhibits viral replication by interfering with the host-virus interaction.

Advantages and Limitations for Lab Experiments

N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxybenzamide has several advantages as a research tool, such as its high potency and selectivity for the PP4 enzyme. N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxybenzamide has also been shown to have minimal cytotoxic effects in normal cells, indicating its potential selectivity for cancer cells. However, N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxybenzamide has some limitations as a research tool, such as its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxybenzamide also has limited stability in some solvents, which can affect its storage and handling.

Future Directions

For N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxybenzamide research include the development of more potent and selective analogs, the optimization of its pharmacokinetics and bioavailability, and the evaluation of its efficacy and safety in clinical trials. N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxybenzamide can also be used as a research tool to study the role of the PP4 enzyme in various cellular processes and diseases. Overall, N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxybenzamide has the potential to be a valuable therapeutic and research tool in the future.

Synthesis Methods

The synthesis of N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxybenzamide involves a series of chemical reactions that result in the formation of the final product. The first step in the synthesis involves the reaction of 4-chlorophenol with 4-nitrophenyl chloroformate to produce 4-nitrophenyl 4-chlorophenyl carbonate. The nitro group is then reduced to an amino group using tin and hydrochloric acid, resulting in the formation of 4-amino-4'-chlorodiphenyl carbonate. The next step involves the reaction of the amino group with carbon disulfide to produce 4-amino-4'-chlorodiphenyl thiocarbonate. Finally, the thiocarbonate is reacted with 4-methoxybenzoyl chloride to produce N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxybenzamide.

Scientific Research Applications

N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and viral infections. In cancer, N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxybenzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxybenzamide has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment. In neurodegenerative disorders, N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxybenzamide has been shown to protect neurons from oxidative stress-induced cell death and reduce inflammation in the brain. In viral infections, N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxybenzamide has been shown to inhibit the replication of hepatitis C virus and dengue virus, making it a potential antiviral therapy.

properties

IUPAC Name

N-[[4-(4-chlorophenoxy)phenyl]carbamothioyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3S/c1-26-17-8-2-14(3-9-17)20(25)24-21(28)23-16-6-12-19(13-7-16)27-18-10-4-15(22)5-11-18/h2-13H,1H3,(H2,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKIBJICANCDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-4-methoxybenzamide

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